2-(3-aminopropyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-(3-aminopropyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c8-4-2-6-10-7(11)3-1-5-9-10/h1,3,5H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGUGFSSJHJYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that pyridazinone derivatives, which include 2-(3-aminopropyl)pyridazin-3-one, have been reported to possess a wide range of pharmacological properties. These properties suggest that these compounds likely interact with multiple targets, including enzymes, receptors, and ion channels involved in various physiological processes.

Mode of Action

It’s known that many nonsteroidal anti-inflammatory and analgesic drugs act peripherally by blocking the production of prostaglandins through inhibition of cyclooxygenase (cox) enzymes. Given the reported anti-inflammatory and analgesic properties of pyridazinone derivatives, it’s plausible that 2-(3-Aminopropyl)pyridazin-3-one may also act through a similar mechanism.

Biochemical Pathways

Given the diverse pharmacological activities of pyridazinone derivatives, it’s likely that these compounds affect multiple biochemical pathways. For instance, their anti-inflammatory and analgesic properties suggest they may impact the arachidonic acid pathway, which is involved in the production of prostaglandins and other inflammatory mediators.

Result of Action

Given the reported pharmacological properties of pyridazinone derivatives, it’s likely that these compounds exert their effects at the molecular and cellular levels by modulating the activity of their target proteins, thereby altering cellular functions and physiological processes.

Biological Activity

2-(3-Aminopropyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention due to its diverse biological activities. Pyridazinones, in general, have been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

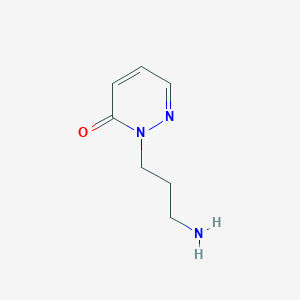

Chemical Structure

The compound this compound can be represented structurally as follows:

This structure includes a pyridazinone moiety with an aminoalkyl substituent, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that pyridazinone derivatives, including this compound, possess significant anticancer properties. In particular:

- Cell Cycle Arrest and Apoptosis : Research indicates that certain aminopyridazin-3(2H)-one derivatives can induce G0/G1 phase arrest in cancer cell lines such as SH-SY5Y (human neuroblastoma) and K562 (human myelogenous leukemia). For instance, compound 8a showed comparable antiproliferative activity to fluorouracil, a standard chemotherapy agent, with low GI50 values indicating high potency against these cell lines .

- Mechanisms of Action : The mechanisms through which these compounds exert their anticancer effects often involve apoptosis induction and modulation of cell cycle progression. Compounds like 8a and 8b were shown to induce apoptosis in a dose-dependent manner .

| Compound | Cell Line Tested | GI50 Value (µM) | Mechanism |

|---|---|---|---|

| 8a | SH-SY5Y | Low | Apoptosis induction |

| 8b | K562 | Moderate | G0/G1 phase arrest |

Anti-inflammatory Activity

Pyridazinone derivatives are also noted for their anti-inflammatory properties. For example, compounds derived from the pyridazinone scaffold have demonstrated inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Some derivatives exhibited significant efficacy in models of inflammation, reducing edema in rat paw models .

Antimicrobial Activity

The antimicrobial potential of pyridazinones has been explored extensively. Studies suggest that certain derivatives exhibit broad-spectrum antibacterial and antifungal activities. The presence of functional groups on the pyridazinone core appears to enhance this activity .

Case Study 1: Anticancer Efficacy

In a study evaluating the antiproliferative effects of various pyridazinone derivatives against human cancer cell lines, compound 40 was highlighted for its potent activity against multiple cancer types, including HL-60 (leukemia) and BT-549 (breast cancer), with GI50 values below 2 µM . This underscores the potential of this compound as a lead compound for further development.

Case Study 2: In Vivo Toxicity Assessment

The toxicity profile was assessed using the Artemia salina lethality test, where compounds demonstrated LC50 values greater than 100 µg/mL, indicating a favorable safety margin for further biological evaluation . This is crucial for considering clinical applications.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to target specific enzymes or receptors, making it a candidate for developing therapies for various diseases, including cancer and inflammation. Studies have shown that derivatives of pyridazinones exhibit antitumor activity by inhibiting key kinases involved in cancer progression .

Material Science

Due to its unique electronic properties, 2-(3-aminopropyl)pyridazin-3(2H)-one is explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs). Its ability to function as a building block for more complex molecules enhances its utility in developing new materials .

Biological Studies

The compound serves as a probe to study biological pathways and interactions. Its ability to interact with specific biomolecules allows researchers to investigate cellular processes and mechanisms of disease .

Case Studies

- Antitumor Efficacy : A study demonstrated that pyridazine derivatives significantly inhibited tumor growth in vitro by targeting specific kinases involved in cancer progression. The findings suggest that modifying substituents on the pyridazine ring can enhance antitumor activity .

- Anti-inflammatory Effects : Research indicated that compounds structurally related to this compound reduced pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS). This positions it as a candidate for further exploration in inflammatory disease models .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) demonstrates strong nucleophilicity, enabling these key reactions:

Alkylation

Reacts with alkyl halides (R-X) to form secondary amines under mild conditions (25°C, EtOH). Yields range from 67-92% depending on the alkyl group's steric bulk .

Acylation

-

Forms amides with acyl chlorides (RCOCl) in dichloromethane (DCM) at 0°C

-

Acetic anhydride produces N-acetyl derivatives within 2 hrs (85-94% yield)

Schiff Base Formation

Condenses with carbonyl compounds (RCHO) to generate imines, with optimal results in ethanol at reflux (Table 1):

| Carbonyl Compound | Reaction Time (hr) | Yield (%) |

|---|---|---|

| Benzaldehyde | 4 | 88 |

| 4-Nitrobenzaldehyde | 3 | 92 |

| Cyclohexanone | 6 | 75 |

Pyridazinone Ring Reactivity

The electron-deficient pyridazinone core participates in:

Electrophilic Aromatic Substitution

Cycloadditions

Undergoes [4+2] cycloaddition with azodicarboxylic esters to form fused heterocycles (Scheme 3 in ):

Redox Reactions

-

Catalytic hydrogenation (H₂/Pd-C) reduces the C=O bond to CH₂ (78% yield)

-

MnO₂ oxidation modifies substituents without ring degradation

Condensation/Cyclization Pathways

The aminoalkyl side chain enables complex heterocycle synthesis:

With β-Keto Esters

Forms pyrido[2,3-d]pyridazinones via:

Enaminone Formation

Reacts with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to generate:

-

Conjugated enaminones in 91% yield

-

Subsequent cyclization with aminoazoles yields azolopyrimidines (65-78%)

Metal-Complexation Behavior

The compound acts as a bidentate ligand through:

-

Pyridazinone carbonyl oxygen

-

Primary amine nitrogen

| Metal Salt | Coordination Mode | Stability Constant (log K) |

|---|---|---|

| Cu(II)Cl₂ | O,N-chelate | 8.2 ± 0.3 |

| Ni(II)(NO₃)₂ | Bridging O,N,O | 6.9 ± 0.2 |

| Zn(II)SO₄ | Monodentate O | 4.1 ± 0.1 |

Comparison with Similar Compounds

Functional Group Impact on Properties

- Aminopropyl Chain: The primary amine in this compound increases aqueous solubility compared to lipophilic substituents (e.g., cyclopropyl or aryl groups). Protonation at physiological pH may influence membrane permeability .

- Halogen and Aryl Groups: Analogs like 5-chloro-6-phenylpyridazin-3(2H)-one exhibit higher lipophilicity, favoring interactions with hydrophobic enzyme pockets.

- Cyclopropyl Group : The 6-cyclopropyl analog introduces steric bulk and rigidity, which may restrict conformational flexibility but improve metabolic stability .

- Piperazine-Triazolo Hybrids : These derivatives (e.g., ) demonstrate the incorporation of nitrogen-rich pharmacophores, likely targeting serotonin or dopamine receptors .

Discontinued Derivatives: Insights

This highlights the delicate balance between substituent choice and drug-like properties .

Preparation Methods

Nucleophilic Substitution on Halogenated Pyridazinones

A regioselective and industrially relevant method involves the use of halogenated pyridazine derivatives as starting materials:

Starting material : 3,4,5-trichloropyridazine or 4-(3-bromopropylamino)-5-chloro-3(2H)-pyridazinone intermediates.

Key step : Nucleophilic substitution of the halogen (chlorine or bromine) by 3-amino-1-propanol or related amines to introduce the 3-aminopropyl group.

Reaction conditions : Typically performed in dipolar aprotic solvents (acetone, acetonitrile, or dimethylformamide) at temperatures between 40°C and reflux, in the presence of acid-binding agents such as potassium carbonate or triethylamine.

Advantages : The use of 3,4,5-trichloropyridazine improves regioselectivity, reducing formation of isomeric byproducts and facilitating separation by crystallization instead of chromatography.

Example : Reaction of 4-(3-bromopropylamino)-5-chloro-3(2H)-pyridazinone with N-methyl-N-[2-(3,4-dimethoxyphenyl)ethyl]amine yields the desired product with high regioselectivity and good yields.

Alkylation of Pyridazin-3(2H)-one Derivatives

Method : Alkylation of pyridazin-3(2H)-one at the 2-position with dibromoalkanes followed by substitution with amines.

Procedure : Pyridazinone is first alkylated with 1,3-dibromopropane or similar alkyl halides under basic conditions (e.g., potassium carbonate), then reacted with ammonia or primary amines to introduce the amino group.

Yield and Purification : This two-step method yields the target compound in moderate to high yields. Purification is typically achieved by extraction and chromatography.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Hydrazine hydrate + 4-oxo acid | 4-oxo acids + hydrazine hydrate | Reflux in ethanol, 4 h | ~58 | Simple, direct synthesis | Moderate yield |

| 3-oxo-2-arylhydrazonopropanals + active methylene compounds | 3-oxo-2-arylhydrazonopropanals + cyanoacetic acid | Reflux in acetic anhydride, 1 h | 82 | High yield, clean reaction | Requires acetic anhydride |

| Halogenated pyridazine + 3-amino-1-propanol | 3,4,5-trichloropyridazine + 3-amino-1-propanol | Dipolar aprotic solvent, 40–110°C, base present | High | High regioselectivity, scalable | Requires halogenated intermediates |

| Alkylation + amination | Pyridazin-3(2H)-one + dibromoalkane + amine | Basic conditions, reflux | Moderate | Versatile, uses commercially available reagents | Multi-step, purification needed |

Detailed Research Findings

The regioselective substitution on 3,4,5-trichloropyridazine derivatives is a key advancement, as it minimizes isomer formation and simplifies downstream purification, making it industrially attractive.

The reaction mechanism for pyridazin-3-one formation via active methylene compounds involves initial condensation to form an alkylidene intermediate, followed by cyclization with elimination of water molecules, achieving high yields and selectivity.

Multicomponent and microwave-assisted methods offer rapid synthesis of pyridazinone derivatives with good yields but may require specialized equipment and catalysts.

Alkylation followed by amination is a flexible method allowing introduction of various aminoalkyl substituents but may involve more steps and purification challenges.

Q & A

Q. What are the optimal synthetic routes for 2-(3-aminopropyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine ring followed by introduction of the 3-aminopropyl group. Key steps include:

- Ring formation : Cyclization of diketones with hydrazines under reflux conditions (ethanol, 80–100°C) to form the pyridazinone core .

- Propylamine attachment : Use of nucleophilic substitution or coupling agents (e.g., EDC/HOBt) to link the aminopropyl chain. Solvent choice (DMF or dichloromethane) and temperature (0–25°C) are critical to minimize side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Optimization : Reaction yields improve with slow addition of reagents, inert atmospheres (N₂/Ar), and catalytic bases (e.g., triethylamine) to deprotonate intermediates .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural validation and purity assessment:

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from structural analogs or assay variability. Strategies include:

- Orthogonal assays : Compare results across enzyme inhibition (e.g., DAAO), receptor binding (α1-adrenergic), and cell-based models to validate target specificity .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., halogenation at C6) to isolate activity contributors .

- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with biological targets (e.g., piperazine-linked receptors) .

Q. What strategies are effective in improving the metabolic stability of this compound in preclinical studies?

- Methodological Answer : Address metabolic liabilities (e.g., oxidative deamination):

- Deuterium incorporation : Replace labile hydrogens in the aminopropyl group to slow CYP450-mediated degradation .

- Prodrug design : Mask the amine with acetyl or tert-butoxycarbonyl (Boc) groups for sustained release .

- Formulation : Use lipid nanoparticles or cyclodextrin complexes to enhance bioavailability .

Q. How does the conformation of the 3-aminopropyl side chain influence receptor binding affinity?

- Methodological Answer : The side chain’s flexibility and spatial orientation critically impact interactions:

- Crystallographic data : X-ray structures show gauche or antiperiplanar conformations affect hydrogen bonding with residues (e.g., Asp113 in α1-adrenergic receptors) .

- Molecular dynamics : Simulations (AMBER/CHARMM) reveal that torsional angles >60° reduce binding due to steric clashes .

- SAR studies : Rigidify the chain via cyclization (e.g., piperidine ring) to enhance affinity by 3–5 fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.